

Acetamidinium tolerance factor in ABX₃ perovskite structures

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Acetamidinium*

Cat. No.: *B1228376*

[Get Quote](#)

An In-depth Technical Guide on the **Acetamidinium** Tolerance Factor in ABX₃ Perovskite Structures

For: Researchers, Scientists, and Materials Development Professionals

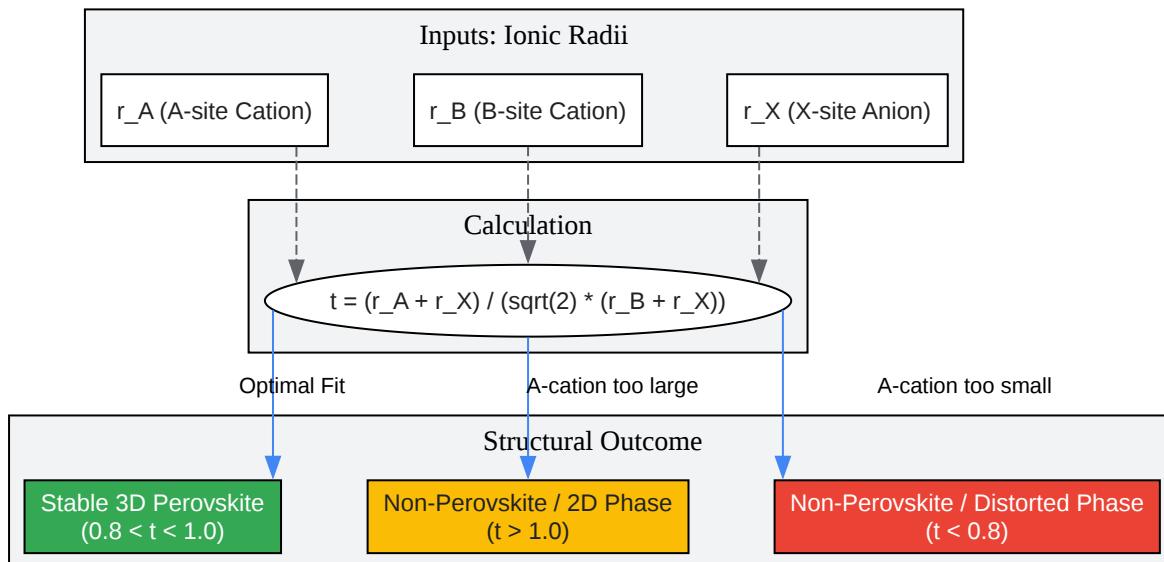
Abstract

The Goldschmidt tolerance factor is a critical empirical guideline for predicting the stability of the ABX₃ perovskite crystal structure. The size and properties of the A-site cation play a pivotal role in determining this value and, consequently, the structural integrity and optoelectronic properties of the material. **Acetamidinium** (AA), a larger organic cation compared to the more conventional methylammonium (MA) and formamidinium (FA), presents both unique opportunities and challenges when incorporated into the perovskite lattice. This technical guide provides a comprehensive overview of the role of **acetamidinium** in ABX₃ perovskites, focusing on its impact on the tolerance factor, structural stability, and device performance. It includes a compilation of quantitative data, detailed experimental protocols, and conceptual diagrams to elucidate key relationships and workflows.

The Goldschmidt Tolerance Factor: A Foundation for Perovskite Stability

The stability of the three-dimensional (3D) ABX₃ perovskite structure is largely governed by geometric constraints, empirically described by the Goldschmidt tolerance factor (*t*).^{[1][2]} The

ideal cubic perovskite structure is formed when the A-site cation fits snugly within the cuboctahedral cavity created by the corner-sharing $[BX_6]^{4-}$ octahedra. The tolerance factor is calculated using the ionic radii (r) of the constituent ions:


$$t = (r_a + r_x) / (\sqrt{2} * (r_e + r_x))$$

where r_a , r_e , and r_x are the ionic radii of the A-site cation, B-site metal cation, and X-site halide anion, respectively.

Empirically, a stable 3D perovskite structure is expected to form when $0.8 < t < 1.0$.[\[1\]](#)[\[2\]](#)

- $t > 1.0$: The A-site cation is too large, leading to stretching and instability of the inorganic framework, often resulting in the formation of 2D layered phases (e.g., Ruddlesden-Popper phases) or non-perovskite polymorphs.[\[3\]](#)[\[4\]](#)
- $t < 0.8$: The A-site cation is too small to fully occupy the cavity, causing the octahedral framework to tilt and distort, which can also lead to the formation of non-perovskite "yellow" phases.[\[3\]](#)[\[5\]](#)

The following diagram illustrates the logical relationship between ionic radii, the tolerance factor, and the resulting crystal structure.

[Click to download full resolution via product page](#)

Caption: Relationship between ionic radii, tolerance factor, and structure.

Acetamidinium (AA) as an A-Site Cation

Acetamidinium ($[\text{CH}_3\text{C}(\text{NH}_2)_2]^+$) is an organic cation that has been explored as an alternative or additive A-site cation in halide perovskites.^{[3][6]} Structurally, it is slightly larger than formamidinium (FA) due to the presence of an additional methyl group.^[7] This larger size places **acetamidinium** at the upper limit of what the perovskite lattice can typically accommodate.

Quantitative Data: Ionic Radii and Calculated Tolerance Factors

Calculating the tolerance factor requires accurate effective ionic radii. The table below compiles relevant ionic radii and provides calculated tolerance factors for **acetamidinium** in common lead and tin-based iodide perovskites.

Ion	Shannon Ionic Radius (pm)	Reference(s)
Acetamidinium (AA)	~284	[4]
Formamidinium (FA)	~253	[8]
Methylammonium (MA)	~217	[4]
Cesium (Cs ⁺)	~167	[8]
Lead (Pb ²⁺)	119	[9]
Tin (Sn ²⁺)	115	[9]
Iodide (I ⁻)	220	[9]

Table 1: Effective Ionic Radii of Common Perovskite Constituent Ions.

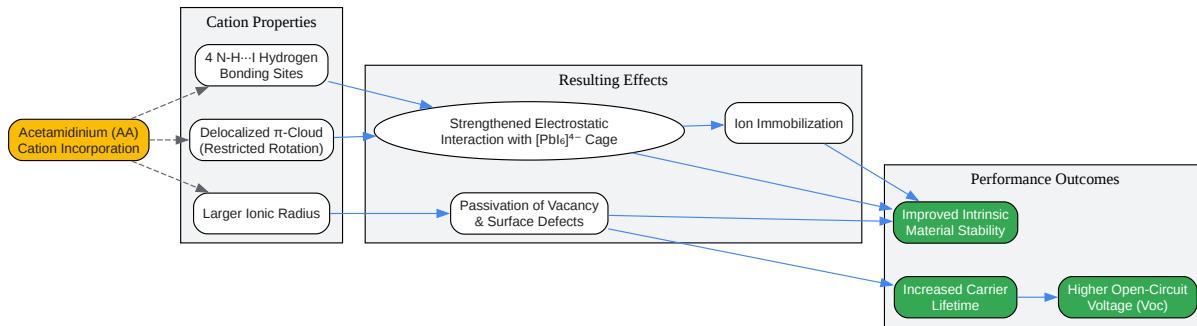
Using these values, we can calculate the Goldschmidt tolerance factor for hypothetical pure AAPbI_3 and AASnI_3 structures.

Perovskite Composition	r_a (pm)	r_e (pm)	r_x (pm)	Calculated Tolerance Factor (t)	Predicted Stability
AAPbI_3	284	119	220	1.05	Unstable ($t > 1.0$), likely 2D phase
AASnI_3	284	115	220	1.06	Unstable ($t > 1.0$), likely 2D phase
FAPbI_3	253	119	220	1.00	Borderline stable
MAPbI_3	217	119	220	0.93	Stable

Table 2: Calculated Goldschmidt Tolerance Factors for **Acetamidinium**-Based Perovskites.

As the calculations show, the tolerance factor for pure **acetamidinium**-based lead and tin iodide perovskites is well above 1.0, predicting that a stable 3D perovskite structure is unlikely to form.^{[1][4]} This has led to the primary application of **acetamidinium** not as the sole A-site cation, but as a substitutional additive in mixed-cation systems.

Impact of Acetamidinium Incorporation


Despite the unfavorable tolerance factor for pure compositions, incorporating small amounts of **acetamidinium** into other perovskite systems (e.g., MAPbI_3 or FASnI_3) has demonstrated significant benefits in device performance and stability.

Structural and Stability Enhancements

The incorporation of the larger AA cation can induce lattice strain but also offers potential stabilizing effects. Due to a delocalized π -electron cloud over its N-C-N bond, **acetamidinium** has restricted C-N bond rotation and can form strong hydrogen bonds (N-H \cdots I) with the iodide anions of the inorganic cage.^{[10][11]} This enhanced electrostatic interaction can help stabilize the cation within the perovskite matrix.^{[10][12]}

Studies have shown that substituting up to 10% of methylammonium with **acetamidinium** in MAPbI_3 films improves the material's intrinsic stability.^[10] In ambient conditions ($72 \pm 3\%$ RH), devices with 10% AA retained 70% of their initial power conversion efficiency (PCE) after 480 hours, compared to the reference MAPbI_3 devices which degraded to 43% of their initial value.^[10]

The diagram below illustrates the proposed mechanism for this enhanced stability.

[Click to download full resolution via product page](#)

Caption: Proposed mechanism for performance enhancement by AA incorporation.

Performance Data in Solar Cells

The use of **acetamidinium** as a co-cation has led to measurable improvements in solar cell device metrics.

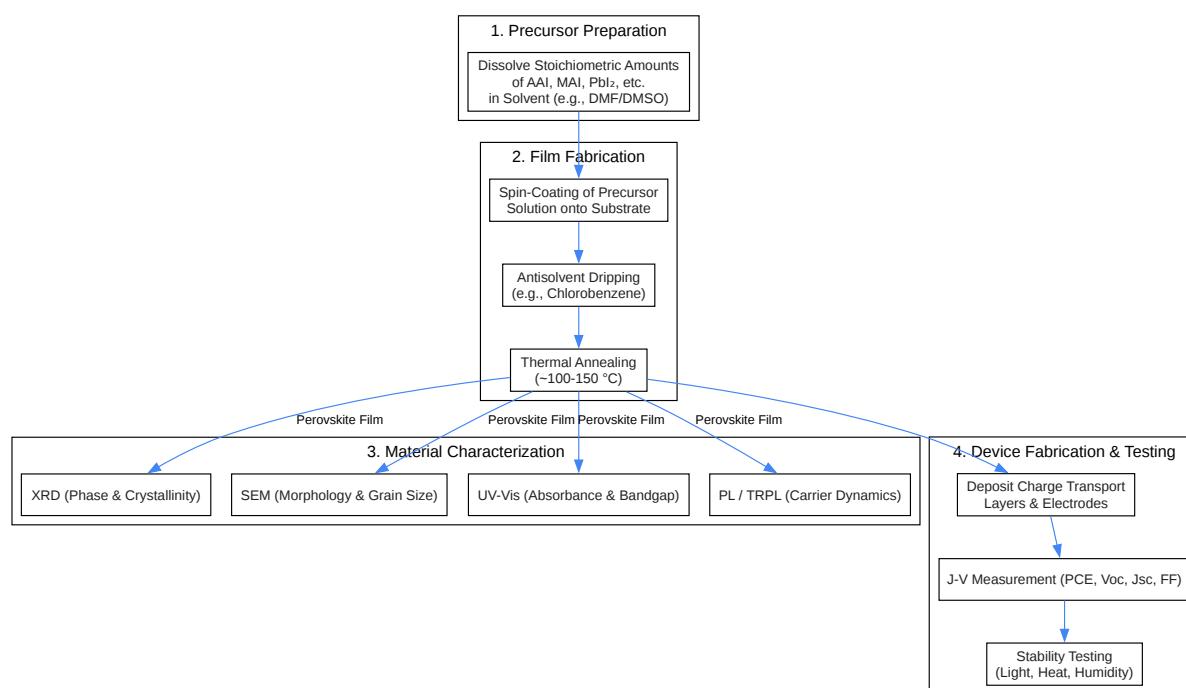

Perovskite e Composit ion	Voc (V)	Jsc (mA/cm ²)	FF	PCE (%)	Stability Note	Referenc e(s)
MAPbI ₃ (Reference)	1.04 (avg)	-	-	-	Degrades to 43% of initial PCE in 480h	[10]
(AA _{0.1} MA _{0.9})PbI ₃	1.12 (avg)	-	-	16.3 (avg) 18.29 (champion)	Retains 70% of initial PCE in 480h	[10]
FASnI ₃ (Reference)	-	-	-	-	Prone to Sn ²⁺ oxidation and defects	[7][11]
(AA _{0.1} Rb _{0.03})FA _{0.87} SnI ₃	-	-	-	14.5	Greatly improved shelf- and light-soaking stability	[7]

Table 3: Performance Metrics of **Acetamidinium**-Substituted Perovskite Solar Cells.

The increase in the open-circuit voltage (Voc) in AA-substituted MAPbI₃ is attributed to an increased carrier lifetime, which rose from 20 μ s in the reference device to 32 μ s in the 10% AA-substituted film.[10] In tin-based perovskites, **acetamidinium** is thought to passivate vacancy defects, while the co-cation Rb passivates the bottom interface, leading to significantly enhanced efficiency and stability.[7]

Experimental Protocols

The synthesis and characterization of **acetamidinium**-containing perovskites follow established procedures for solution-processed thin films. The diagram below outlines a typical experimental workflow.

[Click to download full resolution via product page](#)**Caption:** General experimental workflow for AA-based perovskite films.

Protocol: Synthesis of $(AA_{0.1}MA_{0.9})PbI_3$ Thin Film

This protocol is adapted from methodologies described for mixed-cation perovskite fabrication.
[\[10\]](#)

- Precursor Solution Preparation:
 - Prepare a 1.4 M stock solution by dissolving lead iodide (PbI_2) in a 4:1 v/v mixture of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
 - In a separate vial, prepare the A-site cation mixture by dissolving methylammonium iodide (MAI) and **acetamidinium** iodide (AAI) in a 9:1 molar ratio in isopropanol.
 - Mix the PbI_2 solution with the A-site cation solution in a 1:1 molar ratio to obtain the final precursor ink. Stir at 60 °C for 2 hours before use.
- Substrate Preparation:
 - Clean patterned ITO-coated glass substrates sequentially via ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
 - Dry the substrates with a nitrogen gun and treat with UV-Ozone for 20 minutes.
 - Deposit an electron transport layer (e.g., SnO_2) and perform necessary annealing steps.
- Perovskite Film Deposition:
 - Transfer the substrates into a nitrogen-filled glovebox.
 - Spin-coat the prepared $(AA_{0.1}MA_{0.9})PbI_3$ precursor solution at 4000 rpm for 30 seconds.
 - During the last 10 seconds of spinning, drip 100 μL of an antisolvent (e.g., chlorobenzene) onto the center of the spinning substrate.
 - Immediately transfer the substrate to a hotplate and anneal at 100 °C for 10 minutes.

Key Characterization Methodologies

- X-Ray Diffraction (XRD): Used to confirm the formation of the perovskite crystal phase and identify any secondary phases (e.g., PbI_2 or non-perovskite polymorphs). The position of the primary diffraction peaks (e.g., (110) for a cubic phase) can indicate changes in the lattice parameter upon AA incorporation.
- Scanning Electron Microscopy (SEM): Provides top-down visualization of the film's morphology, including grain size, grain boundary characteristics, and pinholes. Larger, more uniform grains are generally desirable for high-performance devices.
- UV-Visible (UV-Vis) Spectroscopy: Measures the optical absorbance of the film. A Tauc plot analysis of the absorbance spectrum is used to determine the optical bandgap (E_g) of the material.
- Time-Resolved Photoluminescence (TRPL): Measures the decay of photoluminescence intensity over time after excitation with a short laser pulse. This technique is used to quantify the charge carrier lifetime, a critical parameter linked to recombination losses and the device's open-circuit voltage.[10]

Conclusion and Outlook

While the large ionic radius of **acetamidinium** results in a Goldschmidt tolerance factor greater than 1, precluding its use in stable, pure 3D perovskite structures, its role as a co-cation additive is highly promising. By incorporating small amounts of **acetamidinium** into existing perovskite systems, researchers can leverage its unique bonding characteristics to passivate defects, immobilize ions, and strengthen the overall lattice structure. This leads to demonstrable improvements in device efficiency, open-circuit voltage, and, most critically, long-term operational and environmental stability. Future research should focus on optimizing the concentration of **acetamidinium** in various multi-cation and mixed-halide perovskite systems (including lead-free alternatives) and further elucidating the precise atomistic mechanisms behind the observed stability enhancements.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Stabilizing Perovskite Structures by Tuning Tolerance Factor: Formation of Formamidinium and Cesium Lead Iodide Solid-State Alloys | Semantic Scholar [semanticscholar.org]
- 3. A-Site Cation Chemistry in Halide Perovskites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. docs.nrel.gov [docs.nrel.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Co-Cation Engineering via Mixing of Acetamidinium and Rubidium in FASnI₃ for Tin Perovskite Solar Cells to Attain 14.5% Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ionic radius - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [Acetamidinium tolerance factor in ABX₃ perovskite structures]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1228376#acetamidinium-tolerance-factor-in-abx3-perovskite-structures>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com